
Rimantadine
Cat. No.
B1662185
CAS RN:
13392-28-4
Formula:
C12H21N
M. Wt:
179.3 g/mol
InChI Key:
UBCHPRBFMUDMNC-UHFFFAOYSA-N
IUPAC Name:
1-(1-adamantyl)ethanamine
Attention: For research use only. Not for human or veterinary use.
Description | Rimantadine is an antiviral drug that belongs to a class of drugs known as adamantanes. It is used for the prophylaxis and treatment of influenza A. This paper aims to provide an overview of the current state of research on Rimantadine, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. |
Synthesis Method | Rimantadine is synthesized chemically starting from the precursor adamantane. The synthesis of Rimantadine is a well-established process and is widely used in the research and pharmaceutical industry. |
Scientific Research Application | Mantadine is used for the prophylaxis and treatment of influenza A. It works by inhibiting the viral polymerase enzyme, which is responsible for replicating the viral RNA. Rimantadine has been found to be effective in preventing and reducing the severity of influenza A symptoms. |
Mechanism of Action | Rimantadine works by inhibiting the viral polymerase enzyme, which is responsible for replicating the viral RNA. This prevents the virus from replicating and spreading. Rimantadine is selectively toxic to influenza A virus, and does not affect other types of influenza viruses or other types of viruses. |
Biochemical and Physiological Effects | Rimantadine has been found to be effective in preventing and reducing the severity of influenza A symptoms. It works by inhibiting the viral polymerase enzyme, which is responsible for replicating the viral RNA. This prevents the virus from replicating and spreading. Rimantadine is selectively toxic to influenza A virus, and does not affect other types of influenza viruses or other types of viruses. |
Advantages and Limitations for Lab Experiments | One of the advantages of using Rimantadine in lab experiments is its effectiveness in preventing and reducing the severity of influenza A symptoms. However, one limitation is that Rimantadine has been found to be less effective against certain strains of influenza A virus, which should be taken into consideration when using Rimantadine in lab experiments. |
Future Directions | Arch on Rimantadine should focus on fully understanding its mechanism of action, including its effects on viral polymerase enzyme and its impact on other physiological systems. Additionally, research on the use of Rimantadine in combination with other therapies should be conducted to determine if it can enhance the effectiveness of other treatments. Furthermore, investigating the potential use of Rimantadine for the treatment of other viralinfections such as other types of influenza viruses, as well as other types of viruses such as coronaviruses, should be further explored. Additionally, research on the development of more potent and effective Rimantadine analogues should also be conducted.In conclusion, Rimantadine is an antiviral drug that is used for the prophylaxis and treatment of influenza A. It works by inhibiting the viral polymerase enzyme, which is responsible for replicating the viral RNA. Rimantadine has been found to be effective in preventing and reducing the severity of influenza A symptoms. However, more research is needed to fully understand its mechanism of action, potential side effects, and its efficacy in combination with other therapies. Additionally, research on its potential use for the treatment of other viral infections such as other types of influenza viruses, as well as other types of viruses such as coronaviruses, should also be conducted. Future research on Rimantadine should focus on understanding its mechanism of action, its effects on viral polymerase enzyme, and its potential use as a therapeutic target for the treatment of influenza A and other viral infections. |
CAS RN | 13392-28-4 |
Product Name | Rimantadine |
Molecular Formula | C12H21N |
Molecular Weight | 179.3 g/mol |
IUPAC Name | 1-(1-adamantyl)ethanamine |
InChI | InChI=1S/C12H21N/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11H,2-7,13H2,1H3 |
InChI Key | UBCHPRBFMUDMNC-UHFFFAOYSA-N |
SMILES | CC(C12CC3CC(C1)CC(C3)C2)N |
Canonical SMILES | CC(C12CC3CC(C1)CC(C3)C2)N |
Appearance | Solid powder |
Melting Point |
300 °C >300°C |
Other CAS RN | 13392-28-4 |
Physical Description | Solid |
Solubility |
Hydrochloride salt freely soluble (50 mg/ml at 20 °C) In water, 296 mg/L at 25 °C (est) 9.15e-03 g/L |
Synonyms |
Flumadine Hydrochloride, Rimantadine Remantadine Riamantadine Rimantadine Rimantadine Hydrochloride Roflual |
Vapor Pressure | 0.027 mm Hg at 25 °C (est) |
Origin of Product | United States |
Manchand PS, Cerruti RL, Martin JA, Hill CH, Merrett JH, Keech E, et al. (July 1990). "Synthesis and antiviral activity of metabolites of rimantadine". Journal of Medicinal Chemistry. 33 (7): 1992–5. doi:10.1021/jm00169a029. PMID 2362279.